Cas no 536-21-0 (3-(2-amino-1-hydroxyethyl)phenol)

536-21-0 structure
Productnaam:3-(2-amino-1-hydroxyethyl)phenol
3-(2-amino-1-hydroxyethyl)phenol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-
- 3-(2-Amino-1-hydroxyethyl)phenol
- NORFENEFRINE
- 1-(3-Hydroxyphenyl)-1-hydroxy-2-aminoethane
- 1-(3'-Hydroxyphenyl)-2-aminoethanol
- 1-(m-Hydroxyphenyl)-2-aminoethanol
- Benzenemethanol, α-(aminomethyl)-3-hydroxy-
- Benzyl alcohol, alpha-(aminomethyl)-m-hydroxy-
- Benzyl alcohol, α-(aminomethyl)-m-hydroxy-
- DL-Norphenylephrine
- Metacardiol
- m-Hydroxyphenylethanolamine
- m-Octopamine
- Norenol
- Normetol
- Norphenylephrine
- R,S-Norp
- α-(Aminomethyl)-m-hydroxybenzyl alcohol
- NORFENEFRINE [WHO-DD]
- SR-01000944512
- Novadral (Salt/Mix)
- Norfenefrina [INN-Spanish]
- (+-)-Norphenylephrine
- WV569 FREE BASE
- WV 569 [as hydrochloride]
- Norphenylephrine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
- Norfenefrin
- UNII-D2P3M6SRN5
- 3-(2-Amino-1-hydroxyethyl)phenol #
- EN300-96556
- Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (A+/-)-
- .alpha.-(Aminomethyl)-m-hydroxybenzyl alcohol
- BRN 1211018
- SR-01000944512-1
- CHEMBL358040
- D2P3M6SRN5
- DL-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amine
- NCGC00167553-01
- DTXSID3048314
- Norfenefrina
- 3-[(1rs)-2-amino-1-hydroxyethyl]phenol
- 3-(2-Amino-1-hydroxy-ethyl)-phenol
- DL-m-Octopamine
- Oprea1_016194
- 536-21-0
- WV-569 FREE BASE
- Normetasympathol
- R,S-Norphenylephrine
- FS-4505
- Norfenefrinum [INN-Latin]
- (+-)-alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-, (+-)-
- CHEBI:134779
- (1RS)-2-amino-1-(3-hydroxyphenyl)ethanol
- NS00004553
- AM100918
- Benzyl alcohol, .alpha.-(aminomethyl)-m-hydroxy-
- NCGC00167553-02
- NORFENEFRINE [MI]
- Q12746348
- ETILEFRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
- HY-B1711
- Benzenemethanol, .alpha.-(aminomethyl)-3-hydroxy-
- .ALPHA.-(AMINOETHYL)-M-HYDROXYBENZYL ALCOHOL
- (.+/-.)-Norfenefrine
- Zondel (Salt/Mix)
- Norphenephrine
- SCHEMBL153494
- 15308-34-6
- Norfenefrine (INN)
- Norfenefrinum
- Benzenemethanol, alpha-(aminomethyl)-3-hydroxy-, (+-)-
- .ALPHA.-(AMINOMETHYL)-M-HYDROXYBENZYL ALCOHOL.
- Normezaton; Norphenephrine
- AKOS005171592
- CS-0013711
- 3-13-00-02235 (Beilstein Handbook Reference)
- EINECS 208-626-8
- DB13378
- Norfenefrine [INN]
- 2-amino-1-(3-hydroxyphenyl)ethan-1-ol
- D08286
- .ALPHA.-(AMINOMETHYL)-3-HYDROXYBENZENE METHANOL
- 3-(2-amino-1-hydroxyethyl)phenol
-
- MDL: MFCD00215852
- Inchi: InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
- InChI-sleutel: LRCXRAABFLIVAI-UHFFFAOYSA-N
- LACHT: C1=CC(=CC(=C1)O)C(CN)O
Berekende eigenschappen
- Exacte massa: 153.07900
- Monoisotopische massa: 153.079
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 119
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.5A^2
- Oppervlakte lading: 0
- Aantal tautomers: 3
- XLogP3: nothing
Experimentele eigenschappen
- Dichtheid: 1.1577 (rough estimate)
- Smeltpunt: 162-164 °C
- Kookpunt: 276.1°C (rough estimate)
- Vlampunt: 172ºC
- Brekindex: 1.5010 (estimate)
- PSA: 66.48000
- LogboekP: 1.08460
3-(2-amino-1-hydroxyethyl)phenol Beveiligingsinformatie
- Opslagvoorwaarde:Warehouse ventilation and low temperature drying
3-(2-amino-1-hydroxyethyl)phenol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-96556-1.0g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 1.0g |
$21.0 | 2024-05-21 | |
Enamine | EN300-96556-0.05g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 0.05g |
$19.0 | 2024-05-21 | |
Enamine | EN300-96556-5.0g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 5.0g |
$28.0 | 2024-05-21 | |
Enamine | EN300-96556-0.5g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 0.5g |
$20.0 | 2024-05-21 | |
Enamine | EN300-96556-5g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 5g |
$21.0 | 2023-09-01 | ||
Enamine | EN300-96556-10g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 10g |
$28.0 | 2023-09-01 | ||
Enamine | EN300-96556-0.25g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 0.25g |
$19.0 | 2024-05-21 | |
Enamine | EN300-96556-0.1g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 0.1g |
$19.0 | 2024-05-21 | |
Enamine | EN300-96556-1g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 1g |
$19.0 | 2023-09-01 | ||
Enamine | EN300-96556-10.0g |
3-(2-amino-1-hydroxyethyl)phenol |
536-21-0 | 95% | 10.0g |
$38.0 | 2024-05-21 |
3-(2-amino-1-hydroxyethyl)phenol Gerelateerde literatuur
-
Yiping Shi,Paul C. J. Kamer,David J. Cole-Hamilton Green Chem. 2019 21 1043
-
2. Synthesis of the new binucleating compound pyrazin-2-yl 2-pyridyl sulfide for stepwise or direct approach to asymmetric binuclear ruthenium(II) complexesGiuseppe Tresoldi,Sandra Lo Schiavo,Pasquale Piraino,Piero Zanello J. Chem. Soc. Dalton Trans. 1996 885
-
Jonas Kühlborn,Jonathan Gro?,Till Opatz Nat. Prod. Rep. 2020 37 380
-
D. H. Sreenivasa Rao,Ayon Chatterjee,Santosh Kumar Padhi Org. Biomol. Chem. 2021 19 322
-
Luca Ronconi,Dolores Fregona Dalton Trans. 2009 10670
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